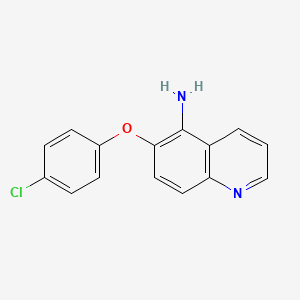

6-(4-Chlorophenoxy)quinolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(4-Chlorophenoxy)quinolin-5-amine” is a chemical compound with the molecular formula C15H11ClN2O and a molecular weight of 270.71 . It is used for research purposes .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “this compound”, is a topic of significant interest in medicinal chemistry research . Classical reaction methodologies, such as Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach, are commonly used for the construction of the quinoline scaffold . These methods are often modified with eco-friendly transition metal mediated, ultrasound irradiation reactions or greener protocols .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C15H11ClN2O/c16-10-3-5-11(6-4-10)19-14-8-7-13-12(15(14)17)2-1-9-18-13/h1-9H,17H2 .Chemical Reactions Analysis

Quinoline derivatives, including “this compound”, are known to exhibit a wide range of biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV activities . The activity of these compounds often depends on the substitution on the heterocyclic pyridine ring .Scientific Research Applications

Fluorescent Sensing of Biological Zn(II)

Quinoline derivatives, including those related to 6-(4-Chlorophenoxy)quinolin-5-amine, have been utilized for the development of fluorescent sensors for biological zinc (Zn(II)) ions. Nolan et al. (2005) synthesized fluorescein-based dyes derivatized with 8-aminoquinoline, demonstrating significant fluorescence enhancements upon Zn(II) coordination, highlighting their potential for biological Zn(II) detection due to their selectivity and reversible binding properties (Nolan et al., 2005).

Photovoltaic Properties and Device Fabrication

The photovoltaic properties of quinoline derivatives have been investigated for their applications in organic-inorganic photodiode fabrication. Zeyada et al. (2016) studied the electrical properties of quinoline derivative films, demonstrating their potential use in photodiodes due to their rectification behavior and photovoltaic properties under illumination (Zeyada et al., 2016).

Metal Ion Sensing and Chemosensors

Quinoline derivatives have been explored for their binding properties towards metal cations, with applications as fluorescent and colorimetric chemosensors. Abel et al. (2016) synthesized oxaazamacrocycles incorporating quinoline moieties, demonstrating selective fluorescent and colorimetric chemosensor capabilities for Cu(II) (Abel et al., 2016).

Anticancer and Antimicrobial Applications

Novel quinoline derivatives have been synthesized and evaluated for their potential anti-cancer and antimicrobial activities. Mulakayala et al. (2012) reported on the synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones and their evaluation as potential anti-cancer agents, indicating several compounds with significant anti-proliferative properties (Mulakayala et al., 2012).

Mechanism of Action

Biochemical Pathways

One study suggests that quinoline amines, a class of compounds to which 6-(4-chlorophenoxy)quinolin-5-amine belongs, may interact with the pi3k/akt/mtor pathway .

Result of Action

Some quinoline amines have shown anticancer activity, suggesting that this compound may have similar effects .

Future Directions

As “6-(4-Chlorophenoxy)quinolin-5-amine” is used for research purposes , future directions may include further investigation into its potential applications in various fields, such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Additionally, the development of new molecules containing the quinoline nucleus and the investigation of new structural prototypes with more effective biological activities are areas of ongoing research .

Properties

IUPAC Name |

6-(4-chlorophenoxy)quinolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-10-3-5-11(6-4-10)19-14-8-7-13-12(15(14)17)2-1-9-18-13/h1-9H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGGZYLWBXHHEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)OC3=CC=C(C=C3)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2991807.png)

![4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2991808.png)

![2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2991811.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]pyridine-3-sulfonamide](/img/structure/B2991812.png)

![4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2991816.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2991819.png)

![3-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B2991823.png)